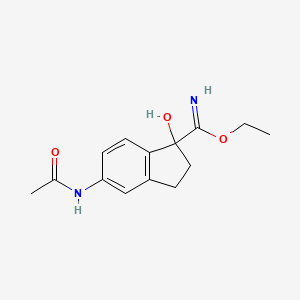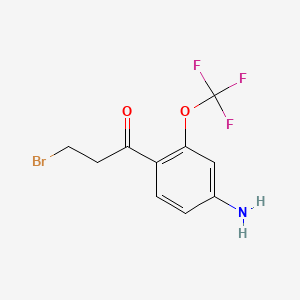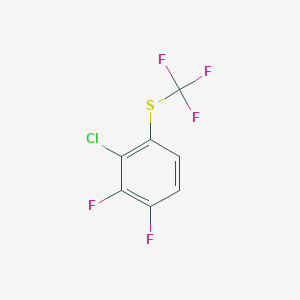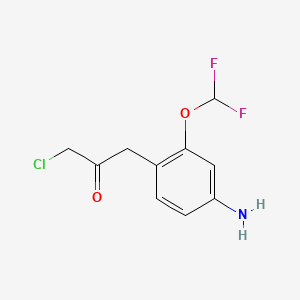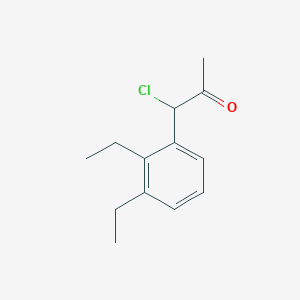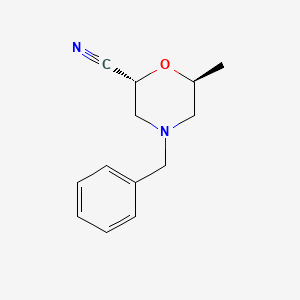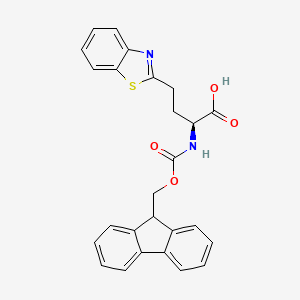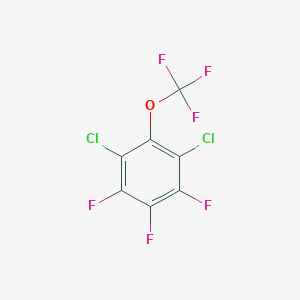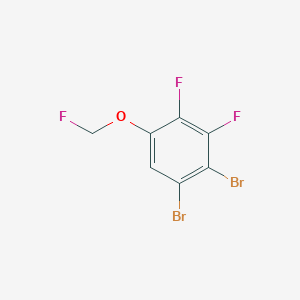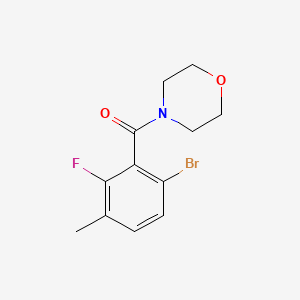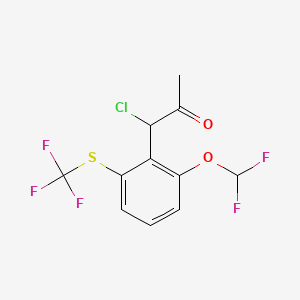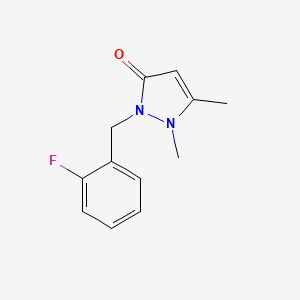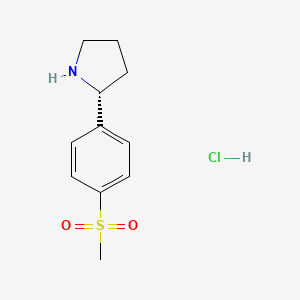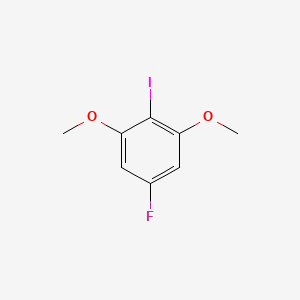
5-Fluoro-2-iodo-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-iodo-1,3-dimethoxybenzene: is an organic compound with the molecular formula C8H8FIO2 It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 5-fluoro-1,3-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar electrophilic aromatic substitution reactions with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodo-1,3-dimethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The fluorine and iodine atoms can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-iodo-1,3-dimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound is used to study the effects of halogenated benzene derivatives on biological systems. It can be used to investigate the interactions of halogenated compounds with enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-1,3-dimethoxybenzene involves its interaction with various molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. The methoxy groups can also play a role in modulating the compound’s electronic properties and interactions with biological molecules.
Comparison with Similar Compounds
- 5-Fluoro-1,3-dimethoxybenzene
- 2-Fluoro-5-iodo-1,3-dimethoxybenzene
- 1-Fluoro-3,5-dimethoxybenzene
Comparison: 5-Fluoro-2-iodo-1,3-dimethoxybenzene is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This unique substitution pattern can result in different chemical reactivity and biological activity compared to other similar compounds. For example, the presence of both fluorine and iodine atoms can enhance the compound’s ability to participate in halogen bonding interactions, which can be important in drug design and materials science .
Properties
Molecular Formula |
C8H8FIO2 |
|---|---|
Molecular Weight |
282.05 g/mol |
IUPAC Name |
5-fluoro-2-iodo-1,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |
InChI Key |
ILNIBTLSOJCRIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1I)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


